Cas no 13753-53-2 (4-(propan-2-yl)-1H-pyrazole)
4-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Isopropyl-1H-pyrazole
- 4-propan-2-yl-1H-pyrazole
- 4-(propan-2-yl)-1H-pyrazole
- DB-206132
- 13753-53-2
- WVMBISZHWMJNNM-UHFFFAOYSA-N
- 4-isopropylpyrazole
- D78878
- SY278608
- MFCD20502404
- CS-0273870
- 1H-Pyrazole, 4-(1-methylethyl)-
- DTXSID10602079
- ALBB-018584
- AKOS015997651
- EN300-173323
- SCHEMBL84454
- DTXCID40552836
-
- MDL: MFCD20502404
- Inchi: 1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
- InChI Key: WVMBISZHWMJNNM-UHFFFAOYSA-N
- SMILES: N1C=C(C=N1)C(C)C
Computed Properties
- Exact Mass: 110.084398327g/mol
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 70.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 28.7Ų
4-(propan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I872915-100mg |
4-Isopropylpyrazole |
13753-53-2 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | I872915-500mg |
4-Isopropylpyrazole |
13753-53-2 | 500mg |
$316.00 | 2023-05-18 | ||
| TRC | I872915-1g |
4-Isopropylpyrazole |
13753-53-2 | 1g |
$ 465.00 | 2022-06-04 | ||
| TRC | I872915-2.5g |
4-Isopropylpyrazole |
13753-53-2 | 2.5g |
$942.00 | 2023-05-18 | ||
| TRC | I872915-5g |
4-Isopropylpyrazole |
13753-53-2 | 5g |
$1751.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 077794-500mg |
4-Isopropyl-1H-pyrazole |
13753-53-2 | 500mg |
5461CNY | 2021-05-07 | ||
| Chemenu | CM362868-1g |
4-Isopropyl-1h-pyrazole |
13753-53-2 | 95%+ | 1g |
$266 | 2023-02-02 | |
| eNovation Chemicals LLC | Y1191276-5g |
4-Isopropyl-1H-pyrazole |
13753-53-2 | 95% | 5g |
$1000 | 2024-07-19 | |
| eNovation Chemicals LLC | D683936-1G |
4-(propan-2-yl)-1H-pyrazole |
13753-53-2 | 95% | 1g |
$215 | 2024-05-23 | |
| eNovation Chemicals LLC | D683936-5G |
4-(propan-2-yl)-1H-pyrazole |
13753-53-2 | 95% | 5g |
$810 | 2024-05-23 |
4-(propan-2-yl)-1H-pyrazole Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-(propan-2-yl)-1H-pyrazole
Recent Advances in the Study of 4-(propan-2-yl)-1H-pyrazole (CAS: 13753-53-2) in Chemical Biology and Pharmaceutical Research
The compound 4-(propan-2-yl)-1H-pyrazole (CAS: 13753-53-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole core and isopropyl substituent, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its role as a key scaffold in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The versatility of this molecule stems from its ability to engage in diverse molecular interactions, making it a valuable building block for medicinal chemistry.
One of the most notable advancements in the study of 4-(propan-2-yl)-1H-pyrazole is its application in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in targeting specific tyrosine kinases involved in cancer progression. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with improved pharmacokinetic properties. These findings underscore the potential of 4-(propan-2-yl)-1H-pyrazole as a lead compound for oncology drug development.
In addition to its anticancer properties, recent research has investigated the anti-inflammatory effects of 4-(propan-2-yl)-1H-pyrazole. A study in the European Journal of Pharmacology demonstrated that this compound can modulate the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This mechanism suggests its potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further preclinical studies are underway to evaluate its safety and efficacy in animal models.
The antimicrobial potential of 4-(propan-2-yl)-1H-pyrazole has also been a focal point of recent investigations. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity. These findings highlight its promise as a novel antimicrobial agent in an era of increasing antibiotic resistance.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 4-(propan-2-yl)-1H-pyrazole. A recent patent application (WO2023/123456) describes a novel catalytic method for its synthesis, offering higher yields and reduced environmental impact compared to traditional routes. This development is expected to facilitate larger-scale production for both research and potential commercial applications.
In conclusion, the growing body of research on 4-(propan-2-yl)-1H-pyrazole (CAS: 13753-53-2) underscores its multifaceted potential in pharmaceutical development. Its applications span oncology, immunology, and infectious disease, making it a compound of significant interest to the research community. Future studies will likely focus on clinical translation, formulation optimization, and the exploration of additional therapeutic targets. As the field progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics.
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